(+)-Osbeckic acid

描述

属性

IUPAC Name |

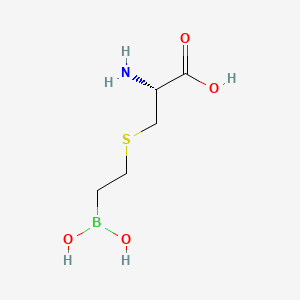

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHLDXXJHAZTN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCSCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432180 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63107-40-4 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action and Molecular Interactions of S 2 Boronoethyl L Cysteine with Arginase

Enzymatic Inhibition Kinetics of S-(2-boronoethyl)-L-cysteine

The interaction between BEC and arginase has been characterized through detailed enzymatic inhibition studies, which reveal a complex, pH-dependent inhibitory profile.

BEC acts as a competitive inhibitor of arginase, meaning it vies with the substrate, L-arginine, for binding to the active site. nih.gov Its inhibitory characteristics are further defined as "slow-binding," a process where the initial enzyme-inhibitor complex undergoes a slow conformational change to form a more tightly bound complex. acs.orgmdpi.com

The inhibition mechanism is notably dependent on pH. For human type II arginase, BEC behaves as a classical competitive inhibitor at a physiological pH of 7.5. nih.gov However, at a more alkaline pH of 9.5, it transitions to a slow-binding inhibitor, demonstrating significantly increased potency. nih.govaxonmedchem.com This pH-dependent behavior is crucial for understanding its efficacy under different physiological and experimental conditions.

The potency of BEC as an arginase inhibitor is quantified by its inhibition constant (Ki) and dissociation constant (Kd). Kinetic measurements for rat liver arginase (type I) have established a Ki value in the range of 0.4–0.6 μM. acs.orgnih.gov This is in reasonable agreement with the dissociation constant (Kd) of 2.22 μM, which was determined through isothermal titration calorimetry. acs.orgnih.gov

For human arginase isoforms, the inhibitory potency varies with pH. For human arginase II at pH 7.5, BEC exhibits a Ki of 0.31 μM (310 nM). nih.govaxonmedchem.com This potency dramatically increases at pH 9.5, where the Ki value drops to 30 nM. nih.govaxonmedchem.com The dissociation constant (Kd) for human arginase II has been measured at 220 nM. axonmedchem.com

| Enzyme | Parameter | Value | Condition/Method | Source |

|---|---|---|---|---|

| Rat Liver Arginase I | Ki | 0.4-0.6 µM | Kinetic Measurements | acs.orgnih.gov |

| Rat Liver Arginase I | Kd | 2.22 µM | Isothermal Titration Calorimetry | acs.orgnih.gov |

| Human Arginase II | Ki | 0.31 µM (310 nM) | pH 7.5 | nih.govaxonmedchem.com |

| Human Arginase II | Ki | 0.03 µM (30 nM) | pH 9.5 | nih.govaxonmedchem.com |

| Human Arginase I | Kd | 270 nM | - | axonmedchem.com |

| Human Arginase II | Kd | 220 nM | - | axonmedchem.com |

Structural Basis of Arginase-S-(2-boronoethyl)-L-cysteine Complex Formation

The precise molecular interactions underpinning the potent inhibition of arginase by BEC have been elucidated through high-resolution structural studies.

X-ray crystallography has provided a detailed view of the BEC molecule bound within the active site of arginase. The structure of the rat liver arginase I complexed with BEC was determined at a resolution of 2.3 Å. acs.orgnih.gov A similar study on human arginase II complexed with BEC yielded a structure at 2.7 Å resolution. rcsb.org These structural models are crucial for understanding the specific atomic interactions that lead to inhibition. The atomic coordinates for the arginase-BEC complex have been deposited in the Protein Data Bank under accession code 1HQ5. acs.org

| Enzyme | Resolution | PDB Accession Code | Source |

|---|---|---|---|

| Rat Liver Arginase I | 2.3 Å | 1HQ5 | acs.org |

| Human Arginase II | 2.7 Å | - | rcsb.org |

Upon binding to the arginase active site, the boronic acid moiety of BEC, which is trigonal planar in its unbound state, undergoes a significant chemical transformation. acs.orgresearchgate.net A metal-bridging hydroxide (B78521) ion present in the active site performs a nucleophilic attack on the electron-deficient boron atom of BEC. acs.orgnih.govnih.gov This reaction converts the boronic acid into a tetrahedral boronate anion. acs.orgnih.gov

This newly formed tetrahedral anion then integrates into the enzyme's core, bridging the binuclear manganese (Mn2+) cluster that is essential for catalysis. acs.orgresearchgate.net In the arginase-BEC complex, the distance between the two manganese ions is approximately 3.4 Å. acs.org This bridging interaction is a key feature of its potent inhibitory effect.

The inhibitory power of BEC stems from its function as a transition-state analogue. acs.orgresearchgate.net The catalytic mechanism of arginase involves the nucleophilic attack of a metal-bridging hydroxide on the guanidinium (B1211019) carbon of L-arginine, which forms a transient tetrahedral intermediate. acs.orgebi.ac.uk The tetrahedral boronate anion of the bound BEC molecule effectively mimics this high-energy tetrahedral intermediate and its flanking transition states. acs.orgresearchgate.netnih.gov By adopting this stable, transition-state-like conformation within the active site, BEC binds with very high affinity, locking the enzyme in an inhibited state and preventing the progression of the natural catalytic cycle. researchgate.net

Specificity of S-(2-boronoethyl)-L-cysteine for Arginase Isoforms (Arg1, Arg2)

S-(2-boronoethyl)-L-cysteine (BEC) is a potent, slow-binding, and competitive inhibitor of arginase, a binuclear manganese metalloenzyme. nih.govacs.orgabcam.com Its effectiveness stems from its structural design as an analogue of L-arginine. nih.govsigmaaldrich.com The specificity of BEC against the two primary human isoforms of arginase, Arginase I (Arg1) and Arginase II (Arg2), is a key aspect of its biochemical profile.

Differential Binding Affinities to Human Arginase I and II

BEC demonstrates distinct binding affinities for the two human arginase isoforms. Research indicates that while it inhibits both, it shows a notable preference for Arginase II. The inhibition constant (Kᵢ), which measures the affinity of an inhibitor for an enzyme, is generally lower for Arg2 than for Arg1, signifying a tighter bond with the former.

Kinetic studies have reported Kᵢ values for BEC against human Arginase I in the range of 0.4 to 0.6 µM. nih.govresearchgate.net In contrast, its inhibition of human Arginase II is significantly more potent, with reported Kᵢ values of 0.31 µM at a pH of 7.5 and dropping to 30 nM at a pH of 9.5. caymanchem.comnih.govmedchemexpress.com This pH-dependent affinity highlights the sensitivity of the interaction to the local chemical environment. caymanchem.comnih.govaxonmedchem.com

| Arginase Isoform | Inhibition Constant (Kᵢ) | pH Condition |

| Human Arginase I | 0.4 - 0.6 µM | Not Specified |

| Human Arginase II | 0.31 µM (310 nM) | 7.5 |

| Human Arginase II | 0.03 µM (30 nM) | 9.5 |

This interactive table summarizes the differential binding affinities of BEC.

Comparison with Other Arginase Inhibitors (e.g., ABH, NOHA)

When compared to other well-known arginase inhibitors, the specificity profile of BEC becomes clearer.

2(S)-amino-6-boronohexanoic acid (ABH): Like BEC, ABH is a boronic acid-based inhibitor that acts as a transition-state analogue. nih.gov However, ABH generally exhibits less isoform specificity than BEC. researchgate.net Its Kᵢ values are approximately 0.11 µM for Arginase I and 0.25 µM for Arginase II (at pH 7.5), showing a much smaller preference between the two isoforms compared to BEC. nih.govresearchgate.net

Nω-hydroxy-nor-L-arginine (nor-NOHA): This inhibitor belongs to a different class, characterized by an N-hydroxy-guanidinium side chain. nih.gov Nor-NOHA is a more potent inhibitor of Arginase II than Arginase I, with reported Kᵢ values of 50 nM and 500 nM, respectively. nih.gov While also selective for Arg2, its mechanism of displacing the metal-bridging hydroxide ion differs from the covalent interaction of boronic acid inhibitors. nih.gov

| Inhibitor | Kᵢ (Arginase I) | Kᵢ (Arginase II) | Isoform Preference |

| BEC | 0.4 - 0.6 µM | 0.31 µM (pH 7.5) | Arginase II |

| ABH | 0.11 µM | 0.25 µM (pH 7.5) | Less Selective |

| nor-NOHA | 0.5 µM (500 nM) | 0.05 µM (50 nM) | Arginase II |

This interactive table provides a comparative overview of key arginase inhibitors.

Impact of S-(2-boronoethyl)-L-cysteine on Arginase Catalytic Plasticity

The interaction of BEC with arginase profoundly impacts the enzyme's catalytic conformation, a concept known as catalytic plasticity. The mechanism of inhibition involves the trigonal planar boronic acid moiety of BEC. acs.orgnih.gov

Upon binding to the active site, the boron atom undergoes a nucleophilic attack by a metal-bridging hydroxide ion present in the enzyme's binuclear manganese cluster. nih.govacs.orgnih.govmedchemexpress.com This reaction converts the trigonal planar boronic acid into a tetrahedral boronate anion. nih.govacs.orgnih.govmedchemexpress.com This tetrahedral structure serves as a transition-state analogue, mimicking the natural tetrahedral intermediate formed during the hydrolysis of L-arginine. nih.govacs.orgmedchemexpress.com

By forming this stable, tetrahedral adduct that bridges the manganese ions, BEC effectively locks the enzyme in an inhibited conformational state. nih.govresearchgate.net This binding prevents the catalytic cycle from proceeding. Molecular dynamics simulations have highlighted the plasticity of the arginase active site, suggesting that it can accommodate different ligands through conformational changes. researchgate.net The binding of BEC is a prime example of this plasticity, where the inhibitor induces a specific, stable conformation that is catalytically inactive.

Role of S 2 Boronoethyl L Cysteine in Investigating L Arginine/nitric Oxide Homeostasis

Interdependence of Arginase and Nitric Oxide Synthase (NOS) Pathways

Arginase and Nitric Oxide Synthase (NOS) are two key enzymes that compete for the same substrate: the amino acid L-arginine. nih.govplos.org This competition forms the basis of a critical regulatory mechanism for maintaining cellular and physiological balance, or homeostasis.

Arginase Pathway: Arginase metabolizes L-arginine into L-ornithine and urea (B33335). nih.govmdpi.com L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential molecules for cell proliferation, tissue repair, and collagen production. mdpi.comoup.com There are two main isoforms of arginase: Arginase I, found predominantly in the liver as part of the urea cycle, and Arginase II, which is present in various extrahepatic tissues and plays a regulatory role. mdpi.com

NOS Pathway: Nitric Oxide Synthase converts L-arginine into nitric oxide (NO) and L-citrulline. nih.govmdpi.com NO is a crucial signaling molecule involved in numerous physiological processes, including vasodilation (the widening of blood vessels), neurotransmission, and immune responses. mdpi.comnih.gov There are three primary isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). mdpi.com

The interdependence of these two pathways lies in their competition for L-arginine. When arginase activity is high, it depletes the available L-arginine pool, thereby limiting the substrate available for NOS to produce NO. nih.goversnet.org Conversely, conditions that favor NOS activity can reduce the L-arginine available for the arginase pathway. This reciprocal regulation is crucial in many biological contexts, from immune cell function to vascular health. mdpi.comfrontiersin.org For instance, in inflammatory responses, macrophages can shift between expressing iNOS to produce cytotoxic NO or expressing arginase to promote tissue repair, demonstrating the dynamic balance between these pathways. mdpi.comfrontiersin.org

BEC, by inhibiting arginase, effectively shifts the metabolic balance of L-arginine towards the NOS pathway, leading to increased NO production. This makes BEC a critical experimental compound to probe the physiological consequences of this enzymatic competition. mdpi.comresearchgate.net

Modulation of Nitric Oxide (NO) Levels through Arginase Inhibition by S-(2-boronoethyl)-L-cysteine

By inhibiting arginase, S-(2-boronoethyl)-L-cysteine (BEC) directly influences the levels and bioavailability of nitric oxide (NO). This modulation has significant downstream effects on cellular signaling and function.

The primary and most direct consequence of arginase inhibition by BEC is the increased availability of L-arginine for nitric oxide synthase (NOS). nih.govresearchgate.net This leads to an enhancement of NO production. Studies have consistently shown that in various tissues and cell types, the application of BEC results in elevated NO levels. For example, in aging blood vessels where arginase activity is often increased, BEC treatment has been shown to restore NO production to levels seen in younger vessels. ahajournals.orgahajournals.org Similarly, in cardiac myocytes, BEC augmented NO production, demonstrating that arginase actively constrains NOS activity. pnas.org

This enhancement of NO bioavailability is critical in conditions where NO levels are pathologically low. For instance, in models of endothelial dysfunction, where reduced NO leads to impaired vasodilation, arginase inhibition with BEC can improve vascular function by boosting NO synthesis. researchgate.netmdpi.com The ability of BEC to increase NO production without directly stimulating NOS makes it a specific tool to study the consequences of substrate availability in the regulation of NO homeostasis. aai.org

Table 1: Effect of S-(2-boronoethyl)-L-cysteine (BEC) on Nitric Oxide (NO) Production and Arginase Activity

| Experimental Model | Effect of BEC | Reference |

|---|---|---|

| Aortic rings from aged rats | Enhanced NO production, restoring it to levels of young rats. | ahajournals.orgahajournals.org |

| Isolated rat cardiac myocytes | Augmented Ca2+-dependent NOS activity and NO production. | pnas.org |

| Human penile corpus cavernosum | Enhanced NO-dependent smooth muscle relaxation. | researchgate.net |

| H. pylori-stimulated macrophages | Significantly increased NO production at L-arginine concentrations from 0.1 to 1.6 mM. | aai.org |

The increased production of NO resulting from arginase inhibition by BEC also affects downstream chemical modifications of proteins, namely S-nitrosylation and tyrosine nitration.

S-Nitrosylation: This is a process where an NO group covalently attaches to the sulfur atom of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). aai.org S-nitrosylation is a key mechanism by which NO exerts its biological effects, regulating the function of a wide range of proteins. aai.org In some contexts, NO can inhibit the activity of certain enzymes, like ornithine decarboxylase (ODC), through S-nitrosylation. ersnet.org Studies have shown that treatment with BEC can lead to an increase in S-nitrosylated proteins. aai.orgnih.gov This indicates that by boosting NO levels, BEC can amplify this specific mode of NO-dependent signaling.

Tyrosine Nitration: Under conditions of inflammation and oxidative stress, NO can react with superoxide (B77818) radicals to form peroxynitrite, a highly reactive species. physiology.orgersnet.org Peroxynitrite can nitrate (B79036) tyrosine residues on proteins, forming 3-nitrotyrosine. This modification is often considered a marker of nitrosative stress and can alter protein function, sometimes leading to cellular damage. physiology.org Research in a mouse model of allergic airway disease found that administration of BEC led to an increase in nitrated proteins in the lungs. aai.orgnih.govnih.gov This suggests that while BEC enhances NO bioavailability, the ultimate physiological outcome can depend on the surrounding cellular environment. In an inflammatory setting, the increased NO may contribute to the formation of reactive nitrogen species and subsequent tyrosine nitration. aai.orgnih.gov

Regulation of L-Ornithine and Polyamine Biosynthesis by S-(2-boronoethyl)-L-cysteine

By blocking the conversion of L-arginine to L-ornithine, S-(2-boronoethyl)-L-cysteine (BEC) significantly impacts the biosynthetic pathway that produces polyamines, molecules crucial for cell growth and tissue repair.

The synthesis of polyamines begins with the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). lu.sepnas.org The activity of ODC is a rate-limiting step in polyamine production. By inhibiting arginase, BEC reduces the production of L-ornithine, thereby limiting the substrate available for ODC. pnas.orgresearchgate.net This leads to a decrease in the synthesis of putrescine and, subsequently, other polyamines like spermidine (B129725) and spermine. pnas.org

Furthermore, the increased NO levels resulting from BEC treatment can also indirectly inhibit ODC activity through S-nitrosylation. ersnet.org Therefore, BEC's impact on polyamine synthesis is twofold: it reduces the availability of the precursor L-ornithine and can enhance the NO-mediated inhibition of a key enzyme in the pathway.

Polyamines are essential for cellular proliferation, differentiation, and tissue repair. oup.comphysiology.org They play a role in DNA synthesis and cell cycle progression. pnas.org Consequently, by downregulating polyamine synthesis, BEC can inhibit cellular proliferation.

This effect has been observed in various cell types. For example:

In rat aortic smooth muscle cells, where elevated arginase I expression was linked to increased proliferation, treatment with BEC inhibited this effect by decreasing polyamine production. pnas.orgresearchgate.net

In human pulmonary artery smooth muscle cells, BEC was shown to prevent hypoxia-induced cellular proliferation by inhibiting arginase activity. physiology.org

Table 2: Effects of Arginase Inhibition by BEC on Cellular Processes

| Cell/Tissue Type | Condition | Effect of BEC | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Rat Aortic Smooth Muscle Cells | Elevated Arginase I expression | Inhibited cell proliferation | Decreased production of urea and polyamines | pnas.orgresearchgate.net |

| Human Pulmonary Artery Smooth Muscle Cells | Hypoxia | Prevented cellular proliferation | Inhibition of hypoxia-induced arginase activity | physiology.org |

| Mouse Model of Colitis | Citrobacter rodentium infection | Worsened colitis | Inhibition of the protective arginase-polyamine pathway | scispace.com |

Therapeutic and Research Applications of S 2 Boronoethyl L Cysteine in Disease Models

Cardiovascular System and Endothelial Function

The role of BEC in modulating the cardiovascular system is primarily linked to its ability to enhance NO signaling. NO is a critical molecule for vasodilation, and its reduced availability is a hallmark of endothelial dysfunction, a key factor in hypertension and other vascular disorders. mdpi.comresearchgate.net

In models of obesity-induced hypertension, endothelial dysfunction is a common feature. Studies using obese Zucker rats have demonstrated that gracilis muscle arterioles exhibit reduced vasodilation in response to both acetylcholine (B1216132) (a receptor-dependent stimulus) and fluid flow (a receptor-independent stimulus). nih.gov

The application of S-(2-boronoethyl)-L-cysteine to these arterioles restored the impaired vasodilation, indicating a reversal of endothelial dysfunction. nih.gov Research showed that obesity-induced hypertension in these models is associated with elevated arginase activity and reduced plasma L-arginine levels. By inhibiting arginase, BEC helps correct this imbalance. nih.gov The administration of BEC to obese rats was also found to reduce their mean arterial blood pressure. nih.gov

| Stimulus | Condition | Effect of BEC | Reference |

|---|---|---|---|

| Acetylcholine | Impaired vasodilation in obese rats compared to lean rats. | Reversed the impairment, restoring normal vasodilation. | nih.gov |

| Fluid Flow | Reduced flow-mediated vasodilation in obese rats. | Reversed the impairment, restoring normal vasodilation. | nih.gov |

The physiological process of penile erection is heavily dependent on NO-mediated smooth muscle relaxation in the corpus cavernosum. acs.orgacs.org Arginase is co-expressed with NO synthase in this tissue and can limit NO production by depleting the local pool of L-arginine. acs.org

S-(2-boronoethyl)-L-cysteine has been identified as a slow-binding, competitive inhibitor of arginase. nih.gov Crucially, studies have confirmed that BEC does not inhibit NO synthase, making it a selective tool to probe the role of arginase. acs.orgacs.org In organ bath experiments using human penile corpus cavernosum tissue, the application of BEC significantly enhanced NO-dependent smooth muscle relaxation. acs.orgacs.orgnih.gov This finding demonstrates that arginase activity in this tissue actively regulates NO synthase function and that its inhibition by BEC can augment the relaxation response required for erectile function. acs.org

Pulmonary arterial hypertension (PAH) is a severe condition often characterized by vascular remodeling and proliferation of pulmonary artery smooth muscle cells (PASMCs). researchgate.net Hypoxia is a key trigger in the development of PAH. Research in a mouse model of hypoxia-induced PAH found that the condition was associated with elevated right ventricle systolic pressure (RVSP). researchgate.net

Treatment with S-(2-boronoethyl)-L-cysteine was shown to attenuate this increase in RVSP. researchgate.net In vitro studies on human pulmonary artery smooth muscle cells (HPASMCs) cultured under hypoxic conditions revealed that BEC inhibited their proliferation. researchgate.net The mechanism appears to involve the cell cycle, as BEC treatment led to a reduction in cyclin D1 levels and an increase in the cell cycle inhibitor p27. researchgate.net These results suggest that by inhibiting arginase, BEC can ameliorate key pathological features of PAH. researchgate.netnih.gov

| Model | Parameter Measured | Observed Effect of BEC | Reference |

|---|---|---|---|

| Mouse Model (in vivo) | Right Ventricle Systolic Pressure (RVSP) | Attenuated the hypoxia-induced increase. | researchgate.net |

| Human PASMCs (in vitro) | Cell Proliferation | Inhibited hypoxia-induced proliferation. | researchgate.net |

| Cell Cycle Proteins | Decreased cyclin D1, increased p27. | researchgate.net |

Inflammation and Immune Responses

The interplay between L-arginine metabolism and immune responses is complex. Arginase and NO synthase are key enzymes in inflammatory cells, and their balance can dictate cellular responses and signaling pathways.

In a murine model of allergic airway disease, which mimics aspects of asthma, arginase-1 expression is highly induced. nih.gov To investigate the role of this upregulation, the arginase inhibitor BEC was administered to mice with established airway inflammation. nih.gov

Contrary to the hypothesis that inhibiting arginase would be beneficial, the study found that BEC administration enhanced several key features of the disease. Mice treated with BEC showed increased perivascular and peribronchiolar lung inflammation and more pronounced mucus metaplasia. nih.gov This was accompanied by a further increase in airway hyperresponsiveness. The underlying mechanism was linked to alterations in NO homeostasis, as BEC treatment led to an increase in S-nitrosylated and nitrated proteins in the lungs. nih.gov

Nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates inflammatory responses and has been implicated in the pathophysiology of asthma. nih.govmdpi.com The same study that investigated BEC in a mouse model of allergic airway disease also examined its impact on this key signaling pathway. nih.gov

The results showed that the administration of BEC led to enhanced NF-κB DNA binding activity in nuclear extracts from the lungs of inflamed mice. nih.gov This increased activation of NF-κB was functionally significant, as it correlated with an increased messenger RNA (mRNA) expression of NF-κB-driven chemokine genes, specifically CCL20 and KC. nih.gov These findings suggest that by altering NO homeostasis through arginase inhibition, BEC can paradoxically augment NF-κB-mediated inflammation in the context of allergic airway disease. nih.gov

| Signaling Pathway | Parameter | Observed Effect of BEC | Reference |

|---|---|---|---|

| NF-κB Signaling | NF-κB DNA Binding | Enhanced in lung nuclear extracts. | nih.gov |

| NF-κB-driven Gene Expression (mRNA) | Increased expression of chemokines CCL20 and KC. | nih.gov |

Role in Colitis Models and Intestinal Inflammation

S-(2-boronoethyl)-L-cysteine (BEC) has been investigated for its therapeutic potential in animal models of colitis, a condition characterized by inflammation of the colon. nih.gov Chemically induced colitis models, such as those using dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), mimic aspects of human inflammatory bowel disease (IBD). irjournal.org In these models, there is often an increase in the activity of the enzyme arginase in the inflamed intestinal tissue. Arginase competes with another enzyme, nitric oxide synthase (NOS), for the same substrate, L-arginine.

The increased arginase activity in colitis can lead to a depletion of L-arginine, which in turn can impair the production of nitric oxide (NO) by NOS. NO is a crucial molecule for maintaining the integrity of the intestinal mucosal barrier and regulating inflammatory responses. By inhibiting arginase, BEC can help to restore the levels of L-arginine, making it more available for NO production by NOS. This can lead to a reduction in the severity of inflammation. For instance, in some animal models of colitis, administration of agents that modulate inflammatory pathways has been shown to reduce weight loss, improve colon histology, and decrease the expression of pro-inflammatory cytokines like TNF-alpha and IL-6. nih.govnih.gov The potential of BEC to modulate the L-arginine-NO pathway in the context of intestinal inflammation makes it a subject of interest in IBD research.

Below is a table representing hypothetical data based on typical findings in a DSS-induced colitis model when treated with an arginase inhibitor like BEC.

| Parameter | Control | DSS-Induced Colitis | DSS + BEC |

| Disease Activity Index | 0 | 3.5 ± 0.5 | 1.5 ± 0.3 |

| Colon Length (cm) | 8.0 ± 0.5 | 5.5 ± 0.4 | 7.0 ± 0.6 |

| Myeloperoxidase Activity (U/g) | 5 ± 1 | 25 ± 4 | 12 ± 3 |

| Arginase Activity (nmol/min/mg) | 10 ± 2 | 50 ± 8 | 20 ± 5 |

| *Note: Values are representative and shown as mean ± standard deviation. p < 0.05 compared to the DSS-Induced Colitis group. |

Cancer Biology and Tumor Microenvironment

Influence of S-(2-boronoethyl)-L-cysteine on Tumor Proliferation and Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and immune evasion. nih.gov A key feature of the TME is the presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which can hinder the anti-tumor immune response. mdpi.comhematologyandoncology.net These cells often express high levels of arginase, which depletes the amino acid L-arginine in the TME. mdpi.comresearchgate.net

L-arginine is essential for the proliferation and function of T cells, which are critical for killing cancer cells. mdpi.com By depleting L-arginine, arginase-expressing immune cells create an environment that suppresses T cell activity, allowing the tumor to evade the immune system. nih.govyoutube.com S-(2-boronoethyl)-L-cysteine (BEC), as an inhibitor of arginase, can counteract this immunosuppressive mechanism. nih.govresearchgate.net By blocking arginase activity, BEC can help to restore L-arginine levels in the TME, thereby enhancing the function of anti-tumor T cells. This can lead to a more effective immune response against the cancer. researchgate.net Furthermore, some cancer cells are themselves dependent on L-arginine for their growth, and in such cases, modulating L-arginine metabolism could potentially impact tumor proliferation directly. frontiersin.org

Arginase as a Therapeutic Target in Oncology Research

The role of arginase in promoting an immunosuppressive tumor microenvironment has made it an attractive therapeutic target in oncology. researchgate.netnih.gov Elevated arginase activity has been observed in various types of cancer and is often associated with a poorer prognosis. researchgate.net Targeting arginase with inhibitors like BEC is a strategy being explored to enhance anti-tumor immunity. nih.gov

The primary goal of arginase inhibition in cancer therapy is to reverse the L-arginine depletion-mediated suppression of T cells, thereby "reawakening" the immune system to fight the cancer. mdpi.com This approach is being investigated both as a standalone therapy and in combination with other cancer treatments, particularly immune checkpoint inhibitors. hematologyandoncology.net The rationale is that by creating a more favorable, less immunosuppressive TME, arginase inhibitors could improve the efficacy of other immunotherapies. hematologyandoncology.net The development of various arginase inhibitors is an active area of research, reflecting the growing understanding of the importance of metabolic factors in cancer immunity. nih.gov

Neurological Disorders

S-(2-boronoethyl)-L-cysteine in Mitigating Neurodegenerative Changes

Neuroinflammation and oxidative stress are implicated in the pathology of several neurodegenerative diseases. scienceopen.com The enzyme arginase and its competition with nitric oxide synthase (NOS) for their common substrate, L-arginine, are of interest in this context. An upregulation of arginase in the brain can lead to a decrease in the production of nitric oxide (NO), a molecule that, under normal conditions, is involved in neurotransmission and cerebral blood flow.

By inhibiting arginase, S-(2-boronoethyl)-L-cysteine (BEC) can increase the availability of L-arginine for NOS, potentially promoting NO production. This modulation of the L-arginine-NO pathway may offer neuroprotective effects. For example, in some experimental models, other cysteine-containing compounds have demonstrated neuroprotective properties. scienceopen.comnih.gov Furthermore, L-arginine depletion can lead to the "uncoupling" of NOS, causing it to produce harmful superoxide (B77818) radicals instead of NO, which contributes to oxidative stress. By preserving L-arginine levels, BEC could potentially mitigate this effect.

The following table illustrates hypothetical data on the neuroprotective effects of an arginase inhibitor in a model of neuroinflammation.

| Parameter | Control | Neuroinflammation Model | Neuroinflammation Model + BEC |

| Neuronal Viability (%) | 100 | 65 ± 8 | 85 ± 6 |

| Reactive Oxygen Species Level | 100 ± 10 | 250 ± 30 | 150 ± 20 |

| Arginase Activity (nmol/min/mg) | 15 ± 3 | 45 ± 7 | 20 ± 4 |

| Nitric Oxide Metabolites (µM) | 20 ± 4 | 8 ± 2 | 15 ± 3 |

| *Note: Values are representative and shown as mean ± standard deviation. p < 0.05 compared to the Neuroinflammation Model group. |

Modulation of Nitric Oxide in Brain Health and Neuroinflammation

Nitric oxide (NO) is a critical signaling molecule in the brain, involved in regulating blood flow and neurotransmission. mdpi.com However, its role in neuroinflammation is complex. Excessive production of NO, particularly by inducible nitric oxide synthase (iNOS) in activated microglia and astrocytes, can be neurotoxic. mdpi.comnih.gov

Methodological Considerations in S 2 Boronoethyl L Cysteine Research

Synthesis Methodologies for S-(2-boronoethyl)-L-cysteine Analogues

The synthesis of S-(2-boronoethyl)-L-cysteine (BEC) and its analogues is a critical aspect of research into their function as arginase inhibitors. The core structure of BEC, an analogue of the amino acid L-arginine, features a boronic acid moiety that is key to its inhibitory activity.

One established method for synthesizing the hydrochloride salt of BEC involves a multi-step process. A key step in this synthesis utilizes a Grignard reagent, specifically vinylmagnesium bromide, which reacts with trimethylborate in the initial stage. This approach is a modification of a method described by Matteson. nih.gov Another synthetic route involves a single-step reaction where a solution of cysteine and dibutylenboronate in methanol (B129727) and water is refluxed. nih.gov

The synthesis of more complex BEC analogues often requires multi-step protocols. nih.gov For instance, the creation of α,α-disubstituted amino acid-based arginase inhibitors, which are derivatives of BEC, can involve a seven-step protocol. nih.gov The synthesis of boronic acid derivatives can be challenging due to the reactivity of the boronic acid functional group. nih.gov To overcome this, protecting groups are often employed, although the presence of other reactive groups in amino acid derivatives, such as the amino and carboxylic acid groups, complicates the selection of an optimal protecting group and synthetic strategy. nih.gov

General synthetic strategies in organic chemistry that are relevant to the synthesis of BEC analogues include retrosynthetic analysis, which involves working backward from the target molecule to identify simpler starting materials, and the use of key intermediates that can serve as branching points in a convergent synthesis. fiveable.meresearchgate.net Functional group interconversions and carbon-carbon bond forming reactions are also fundamental to these synthetic pathways. assets-servd.hostsavemyexams.com

A variety of BEC analogues have been synthesized to explore the structure-activity relationship of arginase inhibition. These include compounds with modifications to the cysteine backbone and alterations to the boronic acid group. For example, derivatives featuring a piperidine (B6355638) ring linked to a quaternary amino acid center have been synthesized and shown to have potent inhibitory activity. nih.gov The synthesis of these analogues allows researchers to probe the specific interactions between the inhibitor and the active site of the arginase enzyme.

In Vitro Assays for Arginase Inhibition

To evaluate the efficacy of S-(2-boronoethyl)-L-cysteine (BEC) and its analogues as arginase inhibitors, various in vitro assays are employed. These assays are essential for determining the potency and mechanism of inhibition.

Colorimetric microplate assays are a common high-throughput method for measuring arginase activity and its inhibition. nih.gov These assays are typically based on the quantification of urea (B33335), a product of the arginase-catalyzed hydrolysis of L-arginine.

One widely used colorimetric method involves the reaction of urea with α-isonitrosopropiophenone (ISPF) or a combination of ortho-phthalaldehyde and primaquine. Another approach is based on the reaction of ornithine, the other product of the arginase reaction, with ninhydrin. nih.gov This latter method has been adapted for a microplate format, which has improved its reproducibility and reduced the turnaround time compared to traditional single-cuvette assays. nih.gov

In a typical assay, the reaction mixture includes a buffered solution (e.g., Tris-HCl), manganese chloride (a required cofactor for arginase), and the arginase enzyme. nih.gov The reaction is initiated by the addition of the substrate, L-arginine. To test the inhibitory effect of BEC, it is pre-incubated with the enzyme before the addition of arginine. The reaction is then stopped, often by the addition of an acid, and the amount of urea or ornithine produced is quantified by adding the colorimetric reagent and measuring the absorbance at a specific wavelength using a microplate reader. abcam.comabcam.cnelabscience.com The inhibitory potency of BEC is then determined by measuring the reduction in arginase activity at various concentrations of the inhibitor.

Kinetic measurement techniques are crucial for elucidating the mechanism by which BEC inhibits arginase. These studies have revealed that BEC is a slow-binding, competitive inhibitor of arginase. acs.orgmedchemexpress.comselleckchem.com This means that the inhibition process involves an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.

Kinetic measurements are typically performed by monitoring the progress of the arginase-catalyzed reaction over time in the presence of different concentrations of both the substrate (L-arginine) and the inhibitor (BEC). nih.govacs.org The rate of the reaction is measured, often using the same colorimetric methods described above, at various time points.

The data from these kinetic experiments can be used to determine key inhibitory constants, such as the inhibition constant (Ki). For a slow-binding inhibitor like BEC, more complex kinetic models are required to analyze the data and determine the individual rate constants for the initial binding and the subsequent isomerization step. Dixon plots, which graph the inverse of the reaction velocity against the inhibitor concentration at different substrate concentrations, can be used to determine the Ki value and confirm the competitive nature of the inhibition. acs.org Isothermal titration calorimetry (ITC) is another technique that can be used to measure the dissociation constant (Kd) of the arginase-BEC complex, providing further insight into the binding affinity. acs.orgyeastgenome.org

The kinetic properties of BEC inhibition have been shown to be pH-dependent. At a physiological pH of 7.5, BEC acts as a classical competitive inhibitor of human arginase II, whereas at a higher pH of 9.5, it exhibits slow-binding inhibition. nih.gov

In Vivo Administration and Efficacy Assessment

The evaluation of S-(2-boronoethyl)-L-cysteine (BEC) in living organisms is essential to understand its physiological effects and therapeutic potential. This involves the use of various animal models and the assessment of a range of physiological and biochemical parameters.

BEC has been investigated in a variety of animal models to explore its efficacy in different pathological conditions where arginase is implicated. The choice of animal model depends on the specific disease being studied.

Cardiovascular Disease: Rodent models are commonly used to study cardiovascular diseases. nih.govmdpi.com For example, the obese Zucker rat is a model for studying the role of arginase in endothelial dysfunction and hypertension. nih.gov In these animals, BEC has been shown to reverse impaired vasodilation. nih.gov Mouse models of myocardial infarction are also utilized to investigate the role of arginase in cardiac remodeling. mdpi.com Larger animal models, such as dogs, sheep, and pigs, are also employed in cardiovascular research due to their physiological similarities to humans. mdpi.com

Neurodegenerative Disease: Animal models have been instrumental in understanding the molecular pathogenesis of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). broadinstitute.orgscielo.brnih.govnih.govfrontiersin.org While specific studies using BEC in these models are less documented in the provided context, the general approach involves using transgenic rodents that express genes associated with these diseases or inducing neurodegeneration through the administration of neurotoxins.

Cancer: A wide array of animal models, particularly mice and rats, are used in cancer research to study tumor development and to evaluate anti-cancer drugs. taconic.commdpi.comhealthtech.com These can include models with spontaneous tumor development, carcinogen-induced tumors, and xenograft models where human cancer cells are implanted into immunodeficient animals. The role of arginase in tumor immunology makes it a target for cancer therapy, and BEC could potentially be evaluated in such models.

In vivo studies with BEC involve the measurement of a wide range of physiological and biochemical parameters to assess its effects.

Physiological Parameters: These are often measurements of organ and whole-body function.

Cardiovascular: In studies related to cardiovascular function, key parameters include blood pressure, heart rate, and vasodilation (the widening of blood vessels). nih.govmdpi.com Techniques such as in vitro organ bath preparations are used to assess smooth muscle relaxation in response to BEC. acs.org

Respiratory: In models of allergic airway disease, physiological assessments include measurements of airway hyperresponsiveness.

Biochemical Parameters: These involve the analysis of molecules in tissues and bodily fluids.

Arginase Activity: A primary biochemical measurement is the activity of arginase in tissues or blood samples to confirm the inhibitory effect of BEC.

Metabolites: The concentrations of L-arginine and its metabolites, such as ornithine and citrulline, are measured to assess the impact of arginase inhibition on arginine bioavailability. nih.gov

Inflammatory Markers: In studies of inflammatory conditions, levels of inflammatory cells in bronchoalveolar lavage fluid, as well as the expression of inflammatory genes and proteins (e.g., chemokines), are assessed.

Nitric Oxide (NO) Homeostasis: Since arginase and nitric oxide synthase (NOS) compete for the same substrate (L-arginine), a key area of investigation is the effect of BEC on NO production. This can be assessed by measuring the levels of S-nitrosylated and nitrated proteins.

The following table provides a summary of physiological parameters that are often measured in laboratory animals:

| Parameter | Description |

| Cardiac Output | The volume of blood pumped by the heart per unit of time. |

| Organ Weight | The weight of individual organs, often expressed as a percentage of total body weight. |

| Blood Flow | The rate of blood flow to different organs, often expressed as a percentage of cardiac output. |

| Heart Rate | The number of heartbeats per minute. |

| Respiratory Rate | The number of breaths per minute. |

| Rectal Temperature | A measure of core body temperature. |

Structure-Activity Relationship (SAR) Studies of S-(2-boronoethyl)-L-cysteine and its Derivatives

The development of potent and selective arginase inhibitors is a significant area of research, and S-(2-boronoethyl)-L-cysteine (BEC) has emerged as a key compound in these efforts. Understanding the structure-activity relationships (SAR) of BEC and its derivatives is crucial for the design of new and improved inhibitors. This section delves into the methodological considerations in the SAR studies of BEC, focusing on the impact of side chain modifications and the exploration of α-substituted analogues.

Impact of Side Chain Modifications on Inhibitory Potency

The side chain of S-(2-boronoethyl)-L-cysteine plays a critical role in its interaction with the arginase active site. Research has indicated that modifications to this side chain, particularly concerning its size and rigidity, can have a significant impact on the inhibitory potency of the compound.

Studies have shown that alterations to the length and flexibility of the side chain of BEC generally lead to a decrease in its inhibitory activity. This suggests that the specific length and conformational flexibility of the ethylthio group are optimal for fitting within the active site of the arginase enzyme and establishing key interactions. Changes in the side chain size or rigidity of BEC have been demonstrated to negatively affect its inhibitory potency researchgate.net. The precise architecture of the active site, which accommodates the substrate L-arginine, imposes strict steric constraints. Any significant deviation from the ideal side chain conformation can disrupt the necessary binding interactions, leading to a reduction in inhibitory efficacy.

The structural analogue of BEC, 2(S)-amino-6-boronohexanoic acid (ABH), provides further insight into the importance of the side chain. In BEC, a sulfur atom replaces a carbon in the main chain of ABH. This substitution, while creating a potent inhibitor, also alters the geometry of the side chain, which is believed to contribute to the observed differences in inhibitory potency between the two compounds.

Exploration of α-Substituted Analogues

A significant area of SAR exploration for boronic acid-based arginase inhibitors has been the introduction of substituents at the α-carbon of the amino acid scaffold. While much of this research has focused on the analogue ABH, the findings are highly relevant to the potential for developing novel BEC derivatives.

Studies on ABH have demonstrated that substitution at the α-center is well-tolerated within the active sites of both human arginase I and arginase II. This has opened up a promising avenue for synthesizing new analogues with improved inhibitory activity. In particular, the introduction of substituents containing a tertiary amine linked via a two-carbon chain has been shown to enhance inhibitory potency for both isoforms of the enzyme. This improvement is thought to arise from additional interactions with amino acid residues at the entrance of the active site.

The exploration of α,α-disubstituted amino acid-based arginase inhibitors derived from ABH has yielded compounds with nanomolar activity, representing some of the most potent arginase inhibitors developed to date. These findings strongly suggest that the synthesis and evaluation of α-substituted analogues of BEC could be a fruitful strategy for identifying next-generation arginase inhibitors with enhanced therapeutic potential.

Below is a table detailing the structure-activity relationship of various α-substituted analogues of 2(S)-amino-6-boronohexanoic acid (ABH), a close analogue of BEC, against human arginase I and II. This data provides valuable insights into the potential for similar modifications to the BEC scaffold.

| Compound | α-Substituent | Arginase I IC50 (µM) | Arginase II IC50 (µM) |

| ABH | H | 0.8 | 1.2 |

| 1 | Methyl | 1.5 | 2.1 |

| 2 | Ethyl | 1.1 | 1.8 |

| 3 | n-Propyl | 1.9 | 3.5 |

| 4 | 2-(Dimethylamino)ethyl | 0.25 | 0.45 |

| 5 | 2-(Diethylamino)ethyl | 0.18 | 0.32 |

| 6 | 2-(Pyrrolidin-1-yl)ethyl | 0.15 | 0.28 |

| 7 | 2-(Piperidin-1-yl)ethyl | 0.12 | 0.21 |

| 8 | 2-Morpholinoethyl | 0.35 | 0.65 |

Future Directions and Translational Perspectives

S-(2-boronoethyl)-L-cysteine as a Tool Compound for Novel Arginase Inhibitor Design

S-(2-boronoethyl)-L-cysteine (BEC) is a potent and specific inhibitor of arginase, making it an invaluable molecular tool for the design of new and improved arginase inhibitors. sigmaaldrich.com As a slow-binding competitive inhibitor, BEC mimics the transition state of the arginase-catalyzed reaction, providing a stable template for structure-based drug design. acs.orgnih.gov The boronic acid moiety of BEC is crucial for its inhibitory activity, as it interacts with the binuclear manganese cluster in the enzyme's active site. acs.orgebi.ac.uk

The crystal structure of arginase in complex with BEC has been resolved, offering detailed insights into the molecular interactions that govern its binding. acs.orgnih.gov This structural information has been instrumental in guiding the synthesis of next-generation inhibitors with enhanced potency and selectivity. By modifying the scaffold of BEC, researchers aim to optimize pharmacokinetic properties and target specific arginase isoforms (arginase I and arginase II), which are implicated in a variety of diseases. nih.govacs.org

The development of isoform-selective inhibitors is a key objective, as arginase I and II can have distinct physiological roles. acs.org The structural and chemical insights gained from BEC have paved the way for the exploration of novel chemical entities that can modulate arginase activity with greater precision. nih.govacs.org

Challenges and Opportunities in Clinical Translation of Arginase Inhibitors

The clinical translation of arginase inhibitors, including those derived from the BEC scaffold, presents both significant challenges and promising opportunities. A major hurdle is achieving isoform selectivity to minimize off-target effects and enhance therapeutic efficacy. nih.govacs.org The overexpression of both arginase I and arginase II has been linked to various disorders, including cancer and cardiovascular diseases. acs.orgfrontiersin.org Therefore, the ability to selectively target one isoform over the other is highly desirable. nih.govacs.org

Another challenge lies in the development of inhibitors with favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability. nih.govacs.org Despite these obstacles, the therapeutic potential of arginase inhibitors is vast. In oncology, arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment suppresses the immune response by depleting L-arginine, an amino acid essential for T-cell function. aacrjournals.org Arginase inhibitors can reverse this immunosuppression and enhance the efficacy of immunotherapies. researchgate.net

In cardiovascular medicine, elevated arginase activity is associated with endothelial dysfunction, hypertension, and atherosclerosis by limiting the production of nitric oxide, a key signaling molecule in the vasculature. frontiersin.orgoup.com Arginase inhibitors have the potential to restore endothelial function and offer a novel therapeutic approach for these conditions. oup.com

Integration of S-(2-boronoethyl)-L-cysteine Research with Multi-Omics Approaches

The integration of research on S-(2-boronoethyl)-L-cysteine with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex biological effects of arginase inhibition. mdpi.comresearchgate.net These approaches can provide a comprehensive, system-wide view of the molecular changes induced by BEC and other arginase inhibitors. mdpi.comresearchgate.net

Multi-omics studies can help identify novel biomarkers to monitor the therapeutic response to arginase inhibitors and to stratify patient populations. nih.gov For instance, metabolomics can directly measure changes in L-arginine and its downstream metabolites, providing a direct readout of arginase activity. nih.gov Proteomics and transcriptomics can reveal the impact of arginase inhibition on various cellular pathways and signaling networks. nih.govnih.gov

By combining these datasets, researchers can construct detailed molecular maps of the cellular response to arginase inhibition, leading to a deeper understanding of the mechanism of action and potential off-target effects. mdpi.comresearchgate.netbiorxiv.org This integrated approach is crucial for advancing the development of arginase inhibitors from the laboratory to the clinic. mdpi.comresearchgate.net

Potential for Combination Therapies Involving Arginase Modulation

The modulation of arginase activity with inhibitors like BEC opens up new avenues for combination therapies in a range of diseases. nih.govnih.gov In cancer, combining arginase inhibitors with immune checkpoint blockers is a particularly promising strategy. aacrjournals.org By restoring L-arginine levels in the tumor microenvironment, arginase inhibitors can enhance the anti-tumor activity of T-cells, thereby synergizing with immunotherapies that unleash the immune system against cancer cells. nih.govnih.gov

A novel combination therapy involving an arginase inhibitor and arginine deiminase has been shown to trigger a robust anticancer response by targeting arginine metabolism in both the tumor and the surrounding immune microenvironment. nih.govnih.gov This approach highlights the potential of dual-targeting strategies to overcome resistance and improve treatment outcomes.

In addition to cancer, combination therapies involving arginase inhibitors could be beneficial in cardiovascular diseases. For example, co-administering an arginase inhibitor with a nitric oxide donor or a phosphodiesterase inhibitor could have additive or synergistic effects in improving endothelial function and reducing blood pressure. The versatility of arginase modulation makes it an attractive target for combination therapies aimed at addressing complex, multi-factorial diseases.

常见问题

Basic: How is S-(2-boronoethyl)-L-cysteine synthesized and characterized for research use?

Methodological Answer:

BEC is synthesized via nucleophilic substitution, where L-cysteine reacts with 2-bromoethylboronate under alkaline conditions. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion. Purification involves ion-exchange chromatography to isolate the thioether product. Characterization employs nuclear magnetic resonance (NMR) to verify the boronate moiety and high-performance liquid chromatography (HPLC) to assess purity (>98%). For novel compounds, elemental analysis and mass spectrometry (MS) are mandatory to confirm molecular identity .

Basic: What experimental assays are used to determine the inhibitory activity of BEC against arginase isoforms?

Methodological Answer:

BEC’s inhibition kinetics are evaluated using in vitro enzyme assays. Arginase activity is measured via urea production, quantified colorimetrically using α-isonitrosopropiophenone. Competitive inhibition is confirmed by varying L-arginine concentrations and analyzing Lineweaver-Burk plots. At pH 7.5, BEC exhibits a competitive inhibition constant (Ki) of 0.31 µM for arginase II, while at pH 9.5, it acts as a slow-binding inhibitor with Ki = 30 nM. Assays require strict pH control and pre-incubation of BEC with the enzyme to ensure equilibrium .

Advanced: How do researchers address variability in arginase inhibition assays when using BEC across different pH conditions?

Methodological Answer:

Variability is minimized by standardizing buffer systems (e.g., Tris-HCl for pH 7.5 vs. glycine-NaOH for pH 9.5) and pre-equilibrating enzymes with BEC for ≥30 minutes. Internal controls, such as known inhibitors like N-hydroxy-nor-L-arginine (nor-NOHA), are included to validate assay conditions. Measurement uncertainty is quantified via triplicate runs, and systematic errors (e.g., pipetting inaccuracies) are addressed using calibrated microsyringes. Data normalization to enzyme-free controls reduces background interference .

Advanced: What in vivo models have been utilized to study the therapeutic effects of BEC, and what methodological considerations are critical?

Methodological Answer:

BEC’s efficacy has been tested in a rat model of ulcerative colitis. Rats receive oral BEC (10 mg/kg/day) for 14 days, followed by histopathological analysis of colonic mucosa. ODC activity is measured via HPLC quantification of putrescine, with tissue homogenates incubated with L-ornithine and pyridoxal phosphate. Critical considerations include:

- Dose optimization to avoid off-target effects on nitric oxide synthase.

- Use of arginase-knockout controls to isolate BEC-specific effects.

- Validation of ODC suppression via Western blot or qPCR for protein/mRNA levels .

Basic: What analytical techniques are essential for confirming the purity and structure of BEC in preclinical studies?

Methodological Answer:

Purity is validated via reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Structural confirmation uses <sup>1</sup>H and <sup>11</sup>B NMR to identify the boronate group (δ = 10–15 ppm for <sup>11</sup>B). Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 194). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .

Advanced: How can researchers differentiate between the effects of BEC on arginase I versus arginase II in complex biological systems?

Methodological Answer:

Isoform-specific effects are dissected using:

siRNA knockdowns : Silencing arginase I or II in cell lines (e.g., RAW 264.7 macrophages) followed by BEC treatment.

Isozyme-selective inhibitors : Co-administration with arginase I-specific inhibitors (e.g., ABH) to isolate arginase II activity.

Compartmental analysis : Subcellular fractionation to quantify mitochondrial (arginase II) vs. cytosolic (arginase I) activity post-BEC exposure. Data interpretation requires normalization to isoform-specific protein levels (via ELISA) .

Basic: What are the key considerations for storing and handling BEC to ensure stability in experimental settings?

Methodological Answer:

BEC is hygroscopic and light-sensitive. For long-term stability:

- Store lyophilized powder at –20°C in amber vials with desiccant.

- Prepare working solutions in PBS (pH 7.2) immediately before use; avoid freeze-thaw cycles.

- Degradation is monitored via weekly HPLC checks for thiol oxidation products (e.g., cystine derivatives) .

Advanced: What strategies are employed to validate the specificity of BEC in enzyme inhibition studies, particularly in the presence of related thiol-containing compounds?

Methodological Answer:

Specificity is confirmed through:

- Cross-inhibition assays : Testing BEC against non-target enzymes (e.g., cysteine proteases) at 10× Ki concentrations.

- Thiol-blocking agents : Pre-treatment with iodoacetamide to alkylate free thiols, ensuring BEC’s boronate group drives binding.

- Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics to arginase vs. thiol-rich proteins (e.g., albumin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。